

propyl cinnamate molecular weight and chemical formula

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An In-depth Technical Guide to **Propyl Cinnamate**: Physicochemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of **propyl cinnamate**, a cinnamic acid ester recognized for its applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core chemical properties, established experimental protocols for its synthesis and analysis, and logical workflows represented through diagrams.

Core Physicochemical Data

Propyl cinnamate, also known as propyl (E)-3-phenylprop-2-enoate, is an organic compound valued for its characteristic fruity, balsamic aroma.[1] Its fundamental properties are summarized below.



| Property | Value | Source |
|------------------|---|-----------|
| Chemical Formula | C12H14O2 | [2][3] |
| Molecular Weight | 190.24 g/mol | [2][4][5] |
| CAS Number | 7778-83-8 | [2][3] |
| Appearance | Oily liquid | [6] |
| Synonyms | Cinnamic acid n-propyl ester, 2-Propenoic acid, 3-phenyl-, propyl ester | [2][3] |

Experimental Protocols

The synthesis and subsequent purification of **propyl cinnamate** are standard procedures in organic chemistry, primarily achieved through Fischer esterification.

Synthesis of Propyl Cinnamate via Fischer Esterification

Fischer esterification is a classic method involving the reaction of a carboxylic acid (transcinnamic acid) with an alcohol (propanol) in the presence of a strong acid catalyst.[7][8]

Materials:

- trans-Cinnamic acid
- Propanol (n-propanol)
- Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:



- Reaction Setup: In a round-bottom flask, combine trans-cinnamic acid and an excess of propanol.[8]
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[8]
- Reflux: Attach a reflux condenser to the flask and heat the mixture gently for approximately 45-60 minutes. The reaction is typically monitored for completion using thin-layer chromatography (TLC).[9][10]
- Cooling and Neutralization: Once the reaction is complete, allow the apparatus to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the remaining acid by washing it with a saturated sodium bicarbonate solution.[10]
- Extraction: The organic layer, containing the **propyl cinnamate** ester, is separated. The aqueous layer may be extracted further with a solvent like ethyl acetate to maximize yield.[6] The organic layers are then combined.
- Drying: The combined organic solution is dried over an anhydrous drying agent such as anhydrous calcium chloride or sodium sulfate to remove any residual water.[7]
- Solvent Removal: The drying agent is removed by decanting or filtration, and the solvent is evaporated using a rotary evaporator, yielding the crude **propyl cinnamate** product.[7]

Purification and Characterization

To achieve high purity, the crude product from the synthesis is subjected to purification, commonly via column chromatography, followed by characterization to confirm its identity and structure.[7]

Materials:

- Crude propyl cinnamate
- Silica gel for column chromatography
- Eluent system (e.g., a mixture of hexane and ethyl acetate, such as 90:10)[7]



NMR tubes and deuterated solvent (e.g., CDCl₃)

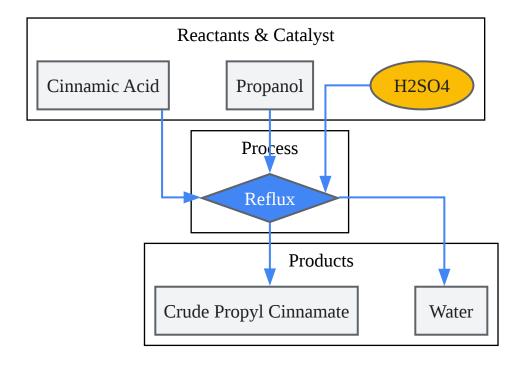
Procedure:

- Column Chromatography: The crude ester is purified using column chromatography with a silica gel stationary phase. The compound is eluted using an appropriate solvent system, such as a hexane-ethyl acetate mixture.[7] Fractions are collected and analyzed by TLC to identify those containing the pure ester.
- Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed via rotary evaporation.
- Structural Characterization: The identity and purity of the final product are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a primary technique for structural verification, confirming the presence of the propyl group, the phenyl group, and the trans-alkene protons characteristic of the cinnamate structure.[10][11]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

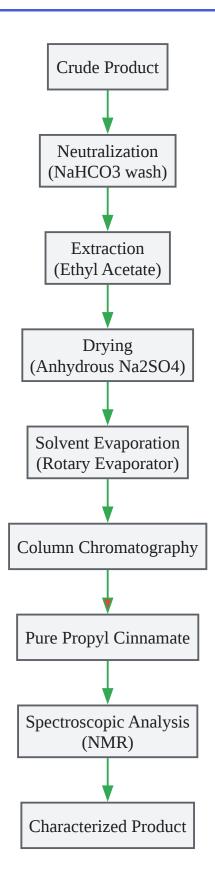




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Caption: Fischer Esterification Synthesis of **Propyl Cinnamate**.





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Caption: Purification and Analysis Workflow for Propyl Cinnamate.



Biological Context and Activity

Propyl cinnamate. Research indicates that propyl cinnamate exhibits antimicrobial and antifungal properties. [8] Its mechanism of action is suggested to involve interactions with the fungal cell membrane component, ergosterol, and the cell wall. [8][12] Furthermore, some cinnamates have been shown to modulate inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), although the specific signaling cascades for propyl cinnamate require further elucidation. [13] This suggests potential therapeutic applications that warrant deeper investigation.

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